2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a cyclopropyl group, a difluorobenzoyl group, an azetidinyl group, and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Azetidin-3-yl Intermediate: This step involves the reaction of a suitable azetidinone precursor with 2,6-difluorobenzoyl chloride under basic conditions to form the azetidin-3-yl intermediate.
Cyclopropylation: The azetidin-3-yl intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Benzodiazole Formation: The final step involves the cyclization of the intermediate with o-phenylenediamine under acidic conditions to form the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials due to its unique structural properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-benzimidazole
- 2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzoxazole
Uniqueness
2-cyclopropyl-1-[1-(2,6-difluorobenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the presence of both the azetidin-3-yl and benzodiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-14-4-3-5-15(22)18(14)20(26)24-10-13(11-24)25-17-7-2-1-6-16(17)23-19(25)12-8-9-12/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNAUZJWKXLNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=C(C=CC=C5F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.